molecular formula C10H13NO3 B13512905 3-[2-(Methylamino)ethoxy]benzoic acid

3-[2-(Methylamino)ethoxy]benzoic acid

Cat. No.: B13512905
M. Wt: 195.21 g/mol
InChI Key: XIKZOEKYGJUXLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Methylamino)ethoxy]benzoic acid is an organic compound with the molecular formula C10H13NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-(methylamino)ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Methylamino)ethoxy]benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-(methylamino)ethanol under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification and subsequent hydrolysis steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methylamino)ethoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and specific conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-[2-(Methylamino)ethoxy]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a pharmacophore in drug design.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(Methylamino)ethoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-(Methylamino)benzoic acid: A structurally related compound with similar chemical properties but lacking the ethoxy group.

    3-Ethoxybenzoic acid: Another related compound where the amino group is replaced with an ethoxy group.

Uniqueness

3-[2-(Methylamino)ethoxy]benzoic acid is unique due to the presence of both the methylamino and ethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds mentioned above.

Biological Activity

3-[2-(Methylamino)ethoxy]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data in tabular form.

Chemical Structure and Properties

This compound features a benzoic acid core substituted with a 2-(methylamino)ethoxy group. This unique structure may contribute to its biological interactions, particularly in inhibiting certain cellular pathways.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of cancer cell inhibition and other therapeutic areas. Below are some key findings:

  • Cancer Cell Inhibition : Studies have indicated that compounds similar to this compound can inhibit the growth of cancer cells by targeting specific proteins involved in cell division and survival.
  • Mechanism of Action : The compound is believed to interfere with mitotic processes, potentially inducing multipolar spindle formation, which leads to aberrant cell division and apoptosis in cancer cells.

Case Studies

  • Inhibition of HSET (KIFC1) :
    • A study demonstrated that related compounds could inhibit HSET, a kinesin protein crucial for centrosome clustering in cancer cells. This inhibition led to increased multipolarity in treated cells, suggesting a mechanism for inducing cell death through disrupted mitosis .
  • Structure-Activity Relationship (SAR) :
    • Research on SAR revealed that modifications to the benzoic acid moiety significantly impacted the compound's potency against cancer cell lines. For instance, altering substituents on the aromatic ring affected inhibitory activity, with certain configurations yielding submicromolar potency .

Data Table: Biological Activity Summary

Activity Description Reference
Inhibition of HSETInduces multipolar spindle formation in cancer cells leading to apoptosis
Potency against cancer cell linesSubmicromolar IC50 values observed in specific analogues
Structure-Activity RelationshipsVariations in substituents significantly alter biological activity

Pharmacological Implications

The potential applications of this compound extend into therapeutic areas beyond oncology. Its ability to modulate protein interactions suggests possible uses in treating diseases characterized by aberrant cell signaling.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-[2-(methylamino)ethoxy]benzoic acid

InChI

InChI=1S/C10H13NO3/c1-11-5-6-14-9-4-2-3-8(7-9)10(12)13/h2-4,7,11H,5-6H2,1H3,(H,12,13)

InChI Key

XIKZOEKYGJUXLY-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.